Aceprometazine

Description

This compound is a is a drug with neuroleptic and anti-histamine properties. Although not widely prescribed, it is used in combination with meprobamate for the treatment of sleep disorders in France under the trade name Mepronizine.

This compound is a small molecule drug with a maximum clinical trial phase of II.

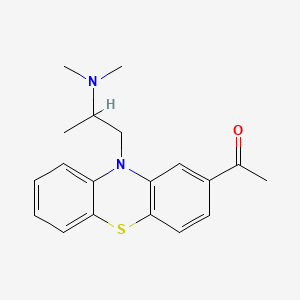

structure

Properties

IUPAC Name |

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOQNFNTQIRSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864407 | |

| Record name | Acepromethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aceprometazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.22e-02 g/L | |

| Record name | Aceprometazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13461-01-3 | |

| Record name | Aceprometazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13461-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceprometazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceprometazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acepromethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aceprometazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPROMETAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984N9YTM4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aceprometazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Acepromazine on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Acepromazine and the Dopamine D2 Receptor

Acepromazine is a widely used tranquilizer in veterinary medicine.[3] Its therapeutic effects are largely attributed to its interaction with various neurotransmitter systems, with the dopamine D2 receptor being a primary target.[1][2][4] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[5] These receptors are predominantly coupled to the Gαi/o family of G proteins, which mediate inhibitory downstream signaling cascades.[5]

Molecular Mechanism of Action

The core mechanism of action of acepromazine at the dopamine D2 receptor is competitive antagonism. Acepromazine binds to the orthosteric binding site of the D2 receptor, the same site that the endogenous ligand dopamine binds to. However, unlike dopamine, the binding of acepromazine does not induce the conformational change necessary for receptor activation and subsequent G protein coupling.[1][2] By occupying the binding site, acepromazine prevents dopamine from binding and activating the receptor, thereby inhibiting downstream signaling.

Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway for the dopamine D2 receptor involves the inhibition of adenylyl cyclase.[5] Upon activation by an agonist like dopamine, the D2 receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. This causes the dissociation of the Gαi/o-GTP subunit from the βγ-subunits. The activated Gαi/o-GTP subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] As an antagonist, acepromazine blocks this entire cascade by preventing the initial receptor activation.

Quantitative Analysis of Acepromazine-D2 Receptor Interaction

To fully characterize the interaction of acepromazine with the D2 receptor, quantitative pharmacological parameters such as the binding affinity (Ki) and functional antagonist potency (IC50) are determined.

Data Presentation

| Compound | Radioligand | Receptor Source | Binding Affinity (Ki) (nM) | Functional Assay | Antagonist Potency (IC50) (nM) | Reference |

| Acepromazine | [3H]Spiperone | Rat Striatum | Data not available | cAMP accumulation | Data not available | |

| Chlorpromazine | [3H]Spiperone | Rat Striatum | 1.0 - 10.0 | cAMP accumulation | 5.0 - 20.0 | [1] |

| Fluphenazine | [3H]Spiperone | Rat Striatum | 0.5 - 2.0 | cAMP accumulation | 1.0 - 5.0 | [1] |

Experimental Protocols

The following sections detail the standard experimental procedures used to determine the binding affinity and functional potency of compounds like acepromazine at the dopamine D2 receptor.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of acepromazine for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in D2 receptors (e.g., rat striatum) or cultured cells stably expressing the human D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a D2 receptor-selective radioligand (e.g., [3H]spiperone), and a range of concentrations of the unlabeled competitor drug (acepromazine).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the acepromazine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of acepromazine that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay for Determining Antagonist Potency (IC50)

This protocol describes a cAMP-based functional assay to determine the potency of acepromazine as an antagonist of the dopamine D2 receptor.

Methodology:

-

Cell Culture:

-

Culture a suitable host cell line (e.g., CHO-K1 or HEK293) that has been stably transfected to express the human dopamine D2 receptor.

-

-

Assay Procedure:

-

Plate the cells in a multi-well format and allow them to adhere.

-

Pre-incubate the cells with a range of concentrations of acepromazine for a defined period.

-

Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular contents.

-

Quantify the concentration of cAMP using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase reporter gene assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the acepromazine concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of acepromazine that produces 50% of the maximal inhibition of the agonist-induced effect on cAMP levels.

-

Conclusion

Acepromazine's primary mechanism of action involves the competitive antagonism of dopamine D2 receptors, leading to the inhibition of the Gαi/o-mediated signaling cascade and a subsequent reduction in dopaminergic neurotransmission. The quantitative characterization of its binding affinity and functional potency through radioligand binding and functional assays is essential for a comprehensive understanding of its pharmacological profile. While specific quantitative data for acepromazine remains to be widely published, the methodologies outlined in this guide provide a robust framework for its determination, enabling further research and development in the field of neuropharmacology.

References

- 1. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Acepromazine in Laboratory Rodents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine as a sedative and tranquilizer.[1] Its application in laboratory rodents is common, particularly as a component of anesthetic cocktails, to induce a state of calm and facilitate handling and minor procedures.[2][3] Despite its frequent use, a comprehensive understanding of the pharmacokinetic profile of acepromazine—encompassing its absorption, distribution, metabolism, and excretion (ADME)—specifically in common laboratory rodent species such as mice and rats, remains surprisingly limited in publicly available literature. This guide aims to synthesize the current knowledge on the pharmacokinetics of acepromazine, with a primary focus on laboratory rodents. Where rodent-specific data is unavailable, information from other species will be presented to provide a comparative context and highlight areas for future research. This document will also provide detailed, representative experimental protocols for conducting pharmacokinetic studies in rodents and will visualize key pathways and workflows to aid in comprehension and experimental design.

Pharmacokinetic Parameters

The disposition of a drug within an organism is quantitatively described by several key pharmacokinetic parameters. These include bioavailability, the fraction of an administered dose that reaches systemic circulation; half-life, the time required for the drug concentration to reduce by half; volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma; and clearance, the rate at which a drug is removed from the body.

While extensive pharmacokinetic data for acepromazine is available for species such as horses and dogs, there is a notable scarcity of such information for laboratory rodents. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetic Parameters of Acepromazine (Intravenous Administration)

| Species | Dose (mg/kg) | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) | Reference(s) |

| Dog | - | 7.1 | - | - | [4] |

| Horse | 0.15 | 0.83 - 2.5 | - | - | [5] |

| Horse | 0.3 | 3.08 | 6.6 | - | [6] |

| Horse | 0.09 | 5.16 ± 0.450 | - | - | [7] |

| Camel | 0.1 | 9.4 | 20.01 | - | [8] |

| Rat | - | Data not available | Data not available | Data not available | |

| Mouse | - | Data not available | Data not available | Data not available |

Note: The variability in equine half-life data may be attributed to different study designs and analytical methods.

Table 2: Pharmacokinetic Parameters of Acepromazine (Oral Administration)

| Species | Dose (mg/kg) | Half-life (t½) (hours) | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Reference(s) |

| Dog | 1.3 - 1.5 | 15.9 | 20 | - | - | [4] |

| Horse | 0.5 | 6.04 | 55.1 | 0.4 | 59 | [7][9] |

| Horse | 0.09 | 8.58 ± 2.23 | - | - | - | [7] |

| Rat | - | Data not available | Data not available | Data not available | Data not available | |

| Mouse | - | Data not available | Data not available | Data not available | Data not available |

Metabolism and Excretion

Acepromazine is primarily metabolized in the liver, with its metabolites being excreted in the urine.[1] The major metabolic pathway involves oxidation to produce hydroxyethylpromazine sulfoxide.[1] While the metabolism of other drugs like tramadol has been studied in various laboratory animals including rats, mice, guinea pigs, and hamsters, producing similar metabolites in differing quantities, specific metabolic pathways and metabolite profiles for acepromazine in these rodent species are not well-documented in the available literature.[7] The primary route of excretion for acepromazine and its metabolites is through the urine.[1]

Mechanism of Action

Acepromazine exerts its sedative and tranquilizing effects through its action as an antagonist at various central nervous system receptors.[10] Its primary mechanism involves the blockade of postsynaptic dopamine D2 receptors.[1] Additionally, it has antagonistic effects on α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors, which contribute to its broad pharmacological profile, including potential side effects like hypotension.[1][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. The following sections outline representative methodologies for key experiments in laboratory rodents, based on established practices.

Drug Administration

Oral Gavage (Rat)

-

Animal Restraint: The rat is gently but firmly restrained to prevent movement.[11]

-

Gavage Needle Measurement: The appropriate length of the gavage needle is determined by measuring from the corner of the animal's mouth to the last rib.[11]

-

Administration: The gavage needle is carefully inserted into the esophagus, and the acepromazine solution is slowly administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[9][12]

-

Post-Administration Monitoring: The animal is observed for any signs of distress or complications.[11]

Intravenous Injection (Rat)

-

Site Preparation: The lateral tail vein is typically used for intravenous injections in rats. The area is warmed to promote vasodilation and may be gently cleaned.

-

Injection: A sterile needle is inserted into the vein, and the acepromazine solution is injected slowly.

-

Hemostasis: Gentle pressure is applied to the injection site after the needle is withdrawn to prevent bleeding.

References

- 1. Acepromazine - Wikipedia [en.wikipedia.org]

- 2. Ketamine–Xylazine–Acepromazine Compared with Isoflurane for Anesthesia during Liver Transplantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The pharmacokinetics and bioavailability of acepromazine in the plasma of dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. The pharmacokinetics, pharmacological responses and behavioral effects of acepromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels [frontiersin.org]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. iacuc.wsu.edu [iacuc.wsu.edu]

An In-depth Technical Guide to the Receptor Binding Affinity of Acepromazine for Adrenergic and Histaminergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between acepromazine, a phenothiazine-derivative tranquilizer, and key adrenergic and histaminergic receptors. Acepromazine's clinical effects, primarily sedation and vasodilation, are a direct consequence of its binding affinity for these G-protein coupled receptors (GPCRs).[1][2][3] This document details its binding profile, the associated signaling pathways, and the experimental methodologies used to determine these interactions.

Receptor Binding Affinity Profile of Acepromazine

Acepromazine acts as an antagonist at several postsynaptic receptors.[4] Its clinical pharmacology is largely defined by its potent antagonism of dopamine D2 receptors, but its effects on the circulatory and sedative states are strongly linked to its activity at adrenergic and histaminergic receptors.[1] While specific high-resolution quantitative Ki values for acepromazine are not consistently reported in publicly available literature, its qualitative binding characteristics are well-documented.

Data Presentation: Adrenergic Receptors

Acepromazine demonstrates significant antagonistic activity at α-adrenergic receptors, which is responsible for one of its most notable side effects: vasodilation and subsequent hypotension.[2][3]

| Receptor Subtype | Acepromazine Activity | Binding Affinity (Qualitative) | Primary Clinical Effect |

| α₁-Adrenergic | Antagonist | High / Potent | Vasodilation, Hypotension[1][2] |

| α₂-Adrenergic | Antagonist | Moderate | Contributes to sedation, may counteract initial vasoconstriction from other agents[5] |

| β-Adrenergic | Negligible | Very Low / Not Significant | Not a primary mechanism of action |

Data Presentation: Histaminergic Receptors

Acepromazine's sedative and antiemetic properties are partially attributed to its antagonism of H₁ histamine receptors in the central nervous system.[3][4]

| Receptor Subtype | Acepromazine Activity | Binding Affinity (Qualitative) | Primary Clinical Effect |

| H₁ Histaminergic | Antagonist / Inverse Agonist | High / Appreciable | Sedation, Antiemetic effects[1][4] |

Receptor Signaling Pathways

The antagonistic action of acepromazine at α₁, α₂, and H₁ receptors blocks the downstream signaling cascades typically initiated by their endogenous ligands (e.g., norepinephrine, epinephrine, and histamine).

α₁-Adrenergic Receptor Signaling (Gq Pathway)

The α₁-adrenergic receptor is a Gq protein-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). Acepromazine blocks this cascade by preventing the initial Gq protein activation.

Caption: Antagonism of the α₁-Adrenergic (Gq) Signaling Pathway by Acepromazine.

α₂-Adrenergic Receptor Signaling (Gi Pathway)

The α₂-adrenergic receptor is coupled to an inhibitory G-protein (Gi). When activated, the α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Acepromazine's antagonism at this receptor prevents this inhibitory effect.

Caption: Antagonism of the α₂-Adrenergic (Gi) Signaling Pathway by Acepromazine.

H₁ Histaminergic Receptor Signaling (Gq Pathway)

Similar to the α₁-adrenergic receptor, the H₁ histamine receptor is coupled to the Gq protein. Its activation by histamine initiates the same PLC-mediated cascade, increasing intracellular Ca²⁺ and activating PKC, which contributes to allergic and inflammatory responses. Acepromazine acts as an antagonist or inverse agonist, blocking this pathway and producing sedative effects.[4]

Caption: Antagonism of the H₁ Histaminergic (Gq) Signaling Pathway by Acepromazine.

Experimental Protocols: Radioligand Binding Assay

The affinity of a compound like acepromazine (an unlabeled ligand) for a specific receptor is typically determined using a competitive radioligand binding assay.[6] This method measures how effectively the test compound competes with a known radiolabeled ligand (radioligand) that has high affinity and specificity for the target receptor.

Generalized Protocol for a Competitive Binding Assay

A. Membrane Preparation:

-

Source Material: Tissues or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human α₁-adrenergic receptor) are harvested.

-

Homogenization: The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) containing protease inhibitors to prevent protein degradation.[7]

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined (e.g., using a BCA assay). Aliquots are stored at -80°C until use.[7]

B. Binding Assay (Filtration Method):

-

Reaction Setup: The assay is performed in a 96-well plate format. Each well contains:

-

A fixed amount of the membrane preparation (e.g., 10-50 µg protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁-receptors or [³H]-mepyramine for H₁-receptors), typically at a concentration near its Kd value.

-

Varying concentrations of the unlabeled test compound (acepromazine), typically spanning several orders of magnitude.

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive antagonist to saturate all specific binding sites.[8]

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[7]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[7]

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining free or non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.[7]

C. Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

-

IC₅₀ Determination: The specific binding data is plotted against the log concentration of the test compound (acepromazine). A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value—the concentration of acepromazine that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9] The Ki represents the binding affinity of the test compound for the receptor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay to determine Ki.

References

- 1. Acepromazine - Wikipedia [en.wikipedia.org]

- 2. assets.ctfassets.net [assets.ctfassets.net]

- 3. What is the mechanism of Acepromazine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Perioperative use of selective alpha-2 agonists and antagonists in small animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. cdn-links.lww.com [cdn-links.lww.com]

In Vitro Effects of Acepromazine on Neuronal Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine for its sedative and antiemetic properties. Its mechanism of action primarily involves the antagonism of dopamine D2 receptors, though it also affects other receptors including serotonergic, histaminergic, and adrenergic receptors. While its clinical effects are well-documented, the direct impact of acepromazine on neuronal cells at a molecular and cellular level in vitro remains an area of limited specific investigation. This technical guide synthesizes the available data on the in vitro effects of acepromazine and related phenothiazines on neuronal cell cultures, providing insights into its potential neurotoxic or neuroprotective properties. Due to a scarcity of direct quantitative data for acepromazine, this guide incorporates findings from studies on chlorpromazine, a structurally and functionally similar phenothiazine, to infer potential effects and guide future research.

Quantitative Data Summary

Table 1: Cytotoxicity of Chlorpromazine on SH-SY5Y Neuroblastoma Cells

| Cell Line | Treatment | Endpoint | IC50 / LC50 | Observation |

| Undifferentiated SH-SY5Y | Chlorpromazine (24h) | Cell Viability | 5 ± 1 µM | Highly cytotoxic |

| ATRA-differentiated SH-SY5Y | Chlorpromazine (24h) | Cell Viability | 10.5 ± 1.5 µM | Differentiation confers some resistance to cytotoxicity |

Table 2: Effects of Acepromazine on hERG Potassium Channels

| Cell Line | Treatment | Endpoint | IC50 | Observation |

| HEK293 cells transfected with hERG | Acepromazine | Inhibition of hERG currents | 1.5 µM | Indicates potential for off-target cardiac effects, though at concentrations likely higher than therapeutic levels. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections provide protocols for key experiments relevant to assessing the effects of acepromazine on neuronal cell cultures.

Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary neurons.

Materials:

-

E18 rat or mouse embryos

-

Hank's Balanced Salt Solution (HBSS), cold

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Papain and DNase I

-

Fetal Bovine Serum (FBS)

Procedure:

-

Dissect cortices from E18 embryos in cold HBSS.

-

Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-30 minutes.

-

Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Layer the cell suspension over a dense FBS cushion and centrifuge to pellet the neurons.

-

Resuspend the neuronal pellet in supplemented Neurobasal medium.

-

Plate the cells onto Poly-D-lysine coated surfaces at a desired density.

-

Incubate at 37°C in a humidified 5% CO₂ incubator.

-

Perform partial media changes every 2-3 days.

SH-SY5Y Neuroblastoma Cell Culture and Differentiation

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium with 10% FBS and Penicillin-Streptomycin (Growth Medium)

-

DMEM/F12 medium with 1% FBS, Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA) (Differentiation Medium)

-

Brain-Derived Neurotrophic Factor (BDNF)

Procedure:

-

Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified 5% CO₂ incubator.

-

To induce differentiation, plate cells at a suitable density and, after 24 hours, replace the Growth Medium with Differentiation Medium.

-

Continue to culture the cells in Differentiation Medium for 5-7 days, changing the medium every 2 days.

-

For terminal differentiation, the medium can be further supplemented with BDNF (50 ng/mL).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Neuronal cells cultured in a 96-well plate

-

Acepromazine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate as required.

-

Treat the cells with various concentrations of acepromazine for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Neuronal cells cultured in a 96-well plate

-

Acepromazine stock solution

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Lysis buffer

-

Fluorometer

Procedure:

-

Plate and treat neuronal cells with acepromazine as described for the MTT assay.

-

After treatment, lyse the cells using the provided lysis buffer.

-

Add the caspase-3 substrate to the cell lysates.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

-

Quantify caspase-3 activity relative to a standard curve or as a fold-change compared to the untreated control.

Signaling Pathways and Visualizations

Acepromazine's primary mechanism of action is the antagonism of D2 dopamine receptors. However, its effects on neuronal signaling are likely more complex, involving interactions with other receptor systems and downstream intracellular cascades. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways affected by acepromazine in neuronal cells.

Experimental Workflow for In Vitro Neurotoxicity Testing

Putative Signaling Pathway of Acepromazine-Induced Neuronal Apoptosis

Based on its known receptor antagonism and data from related phenothiazines, acepromazine may induce apoptosis through multiple pathways. The blockade of D2 dopamine receptors can disrupt crucial cell survival signals. Additionally, off-target effects on other receptors and cellular processes may contribute to apoptosis.

Potential Role of Acepromazine in Neuronal Autophagy

Some evidence suggests that phenothiazines can modulate autophagy. Chlorpromazine has been shown to induce TFEB nuclear translocation but also to block autophagosome-lysosome fusion, leading to an accumulation of autophagosomes. Acepromazine may have similar effects.

Discussion and Future Directions

The available in vitro data, largely inferred from studies on the related phenothiazine chlorpromazine, suggest that acepromazine may exhibit cytotoxicity towards neuronal cells in a concentration-dependent manner. The proposed mechanisms include the induction of apoptosis, potentially mediated by disruptions in intracellular calcium homeostasis and the inhibition of crucial cell survival signaling pathways like PI3K/Akt. Furthermore, there is a possibility of acepromazine modulating autophagy, which could contribute to either cell survival or death depending on the cellular context.

Future research should focus on generating direct quantitative data for acepromazine's effects on various neuronal cell types, including primary cortical neurons and differentiated SH-SY5Y cells. Key areas for investigation include:

-

Dose-response studies: Determining the IC50 values for acepromazine on neuronal viability and proliferation.

-

Apoptosis and Autophagy: Quantifying markers of apoptosis (e.g., caspase-3 activation, TUNEL staining) and autophagy (e.g., LC3-II conversion, p62 degradation) in response to acepromazine treatment.

-

Signaling Pathway Analysis: Investigating the specific effects of acepromazine on the dopamine and serotonin receptor downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, in neuronal cells.

-

Calcium Homeostasis: Utilizing calcium imaging techniques to directly assess the impact of acepromazine on intracellular calcium dynamics in neurons.

A more comprehensive understanding of the in vitro effects of acepromazine on neuronal cell cultures will provide valuable insights into its potential neurotoxicity and inform its clinical use. These studies will also contribute to the broader understanding of the cellular and molecular mechanisms of phenothiazine action in the central nervous system.

The Pharmacodynamics of Acepromazine in Non-Human Primates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acepromazine, a phenothiazine derivative, is widely utilized in veterinary medicine for its sedative and tranquilizing properties. While its application in canines and equines is well-documented, its specific pharmacodynamic effects in non-human primates (NHPs) are less comprehensively aggregated. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the pharmacodynamics of acepromazine in NHPs, focusing on its mechanism of action, physiological effects, and relevant experimental protocols. This document is intended to serve as a core resource for researchers and professionals in drug development and preclinical studies involving NHPs.

Mechanism of Action

Acepromazine exerts its effects through the antagonism of several key neurotransmitter receptors in the central and peripheral nervous systems. Its primary sedative and antipsychotic properties are attributed to the blockade of dopamine D2 receptors.[1][2] Additionally, its interaction with other receptors contributes to its broader physiological effects.

-

Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the brain, acepromazine depresses the central nervous system, leading to sedation, reduced motor activity, and a calming effect.[3]

-

Alpha-1 Adrenergic Receptor Antagonism: Acepromazine's blockade of alpha-1 adrenergic receptors on vascular smooth muscle leads to vasodilation, which can result in a decrease in blood pressure (hypotension).[1][2]

-

Other Receptor Interactions: Acepromazine also exhibits antihistaminic and anticholinergic activities, which can contribute to its antiemetic effects and other side effects such as dry mouth.[2]

Signaling Pathways

The physiological effects of acepromazine are initiated by its interaction with G protein-coupled receptors. The primary signaling pathways involved are the Gi-coupled pathway for dopamine D2 receptors and the Gq-coupled pathway for alpha-1 adrenergic receptors.

Quantitative Data on Physiological Effects

Quantitative data on the effects of acepromazine as a monotherapy in non-human primates is limited in the available literature. Most studies utilize acepromazine in combination with other anesthetic agents. The following tables summarize available data, with important context provided.

Table 1: Effects of Ketamine-Acepromazine Combination on Physiological Parameters in Rhesus Macaques (Macaca mulatta)

| Parameter | Anesthetic Regimen | Age Group | Baseline (Ketamine only) | With Acepromazine | Change | Citation |

| Heart Rate (bpm) | Ketamine (4 mg/kg) + Acepromazine (0.5-1.0 mg/kg) IM | 1-3 years | ~200 | ~150 | ↓ | [4] |

| 4-6 years | ~190 | ~140 | ↓ | [4] | ||

| 7-9 years | ~180 | ~130 | ↓ | [4] | ||

| Respiratory Rate (rpm) | Ketamine (4 mg/kg) + Acepromazine (0.5-1.0 mg/kg) IM | 1-9 years | Not specified | Statistically significant decrease compared to ketamine alone | ↓ | [4] |

Note: The data above reflects the combined effect of ketamine and acepromazine. The sedative effects of acepromazine likely contribute to the observed decrease in heart rate.

Table 2: Dose-Dependent Effects of Acepromazine on Cardiovascular Parameters in Dogs (for comparative context)

| Parameter | Acepromazine Dose (IV) | Baseline | Post-Administration | % Change | Citation |

| Mean Arterial Pressure (MAP) | 0.01 mg/kg | ~110 mmHg | ~95 mmHg | ~14% ↓ | [5] |

| 0.025 mg/kg | ~110 mmHg | ~92 mmHg | ~16% ↓ | [5] | |

| 0.05 mg/kg | ~110 mmHg | ~91 mmHg | ~17% ↓ | [5] | |

| 0.1 mg/kg | ~110 mmHg | ~91 mmHg | ~17% ↓ | [5] | |

| Heart Rate (bpm) | 0.01 - 0.1 mg/kg | ~85 bpm | No significant change | - | [5] |

Note: This data from a canine model suggests that while increasing doses of acepromazine lead to a decrease in mean arterial pressure, there is a plateau effect at higher doses. Heart rate was not significantly affected.

Pharmacokinetics

Table 3: Comparative Pharmacokinetic Parameters of Acepromazine

| Parameter | Horse (IV) | Dog (IV) | Dog (Oral) | Human (Overdose) | Citation |

| Elimination Half-life | 3 hours | 7.1 hours | 15.9 hours | 2.95 hours | [1][6][7] |

| Volume of Distribution | 6.6 L/kg | Not specified | Not specified | Not specified | [1] |

| Bioavailability | Not applicable | Not applicable | ~20% | Not applicable | [6] |

Note: The lack of NHP-specific pharmacokinetic data is a significant knowledge gap and a crucial area for future research.

Experimental Protocols

The following is a representative experimental protocol for the administration and monitoring of acepromazine in a rhesus macaque, synthesized from general guidelines for NHP anesthesia.

A Representative Experimental Workflow for Sedation Monitoring

Detailed Methodology

-

Animal Selection and Preparation:

-

Select healthy, adult rhesus macaques (Macaca mulatta) with known body weights.

-

House animals individually for an acclimatization period before the study.

-

Fast animals for 8-12 hours prior to drug administration, with water available ad libitum.[4]

-

Perform a pre-procedure health assessment.

-

-

Baseline Data Collection:

-

Gently restrain the conscious animal and record baseline physiological parameters, including heart rate, respiratory rate, blood pressure (systolic, diastolic, and mean), and rectal temperature.[8]

-

Utilize non-invasive monitoring equipment such as a pulse oximeter, electrocardiogram (ECG), and an appropriate-sized blood pressure cuff.[8]

-

-

Drug Administration:

-

Calculate the precise dose of acepromazine based on the animal's body weight (e.g., a starting dose of 0.5 mg/kg).

-

Administer the drug via intramuscular (IM) injection into the quadriceps or gluteal muscles. Note the exact time of administration.

-

-

Post-Administration Monitoring:

-

Immediately following injection, place the animal in a quiet, comfortable position and begin continuous monitoring.

-

Record physiological parameters (heart rate, respiratory rate, blood pressure, oxygen saturation, temperature) at regular intervals (e.g., every 5-10 minutes) for a predetermined period (e.g., 60-120 minutes).[4]

-

Assess the level of sedation at each time point using a standardized sedation scoring system (see Table 4 for an example).

-

-

Sedation Scoring:

-

A numerical scoring system should be used to quantify the level of sedation. An example is provided below.

-

Table 4: Example of a Sedation Scoring System for Non-Human Primates

| Score | State | Description |

| 0 | Alert | Active, responsive to surroundings. |

| 1 | Calm | Awake but calm, reduced activity. |

| 2 | Light Sedation | Drowsy, delayed response to stimuli, slight ataxia. |

| 3 | Moderate Sedation | Head down, eyes partially closed, significant ataxia, rousable with stimulation. |

| 4 | Deep Sedation | Recumbent, eyes closed, minimally responsive to stimuli. |

-

Recovery:

-

After the monitoring period, allow the animal to recover in a quiet, temperature-controlled environment.

-

Continue to monitor the animal periodically until it has fully recovered and is able to sit upright and move normally.

-

-

Data Analysis:

-

Analyze the collected physiological data to determine the onset of action, peak effect, and duration of action of acepromazine.

-

Correlate changes in physiological parameters with sedation scores to establish a dose-response relationship.

-

Conclusion

Acepromazine is a potent sedative in non-human primates, primarily acting through the antagonism of dopamine D2 and alpha-1 adrenergic receptors. While its use in combination with other anesthetics is common, there is a notable lack of published data on its effects as a standalone agent in NHP species. This includes a significant gap in species-specific pharmacokinetic data. The provided experimental protocol offers a framework for conducting such much-needed research. A deeper understanding of the pharmacodynamics of acepromazine in NHPs is crucial for refining its use in research settings, ensuring animal welfare, and improving the translatability of preclinical data. Future studies should focus on establishing clear dose-response relationships and pharmacokinetic profiles for acepromazine monotherapy in various NHP species.

References

- 1. Acepromazine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Effect of different anesthetic mixtures—ketamine‐xylazine, ketamine‐acepromazine and tiletamine‐zolazepam—on the physiological and blood biochemistry parameters of male rhesus monkeys (Macaca mulatta) at different ages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The pharmacokinetics and bioavailability of acepromazine in the plasma of dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Acepromazine Overdose: Clinical Effects and Toxicokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. az.research.umich.edu [az.research.umich.edu]

Methodological & Application

Aceprometazine dosage protocol for premedication in canine surgical models

Introduction

Acepromazine maleate is a phenothiazine neuroleptic agent widely utilized in veterinary medicine as a tranquilizer and preanesthetic agent.[1][2] Its primary application in canine surgical models is to provide sedation, reduce anxiety, and decrease the required dosage of general anesthetics, leading to a smoother induction and recovery process.[3][4] Acepromazine functions by depressing the central nervous system, which results in sedation, muscle relaxation, and a reduction in spontaneous activity.[2][4] It is crucial to note that acepromazine does not possess analgesic properties; therefore, it must be used in conjunction with appropriate analgesics for painful procedures.[2][5] These notes provide detailed protocols for the use of acepromazine as a premedication agent in canine surgical models for research and drug development.

Mechanism of Action

Acepromazine's sedative effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[6][7][8] By blocking these receptors, it depresses the reticular activating system, leading to a state of tranquilization and reduced spontaneous motor activity.[9] Additionally, acepromazine exhibits significant alpha-1 adrenergic receptor blocking activity, which causes peripheral vasodilation and can lead to a dose-dependent decrease in blood pressure (hypotension).[7][10] The drug also has weaker antihistaminic and anticholinergic properties.[7][9]

Caption: Figure 1: Acepromazine Signaling Pathway

Quantitative Data Summary

The dosage of acepromazine must be carefully calculated based on the individual dog's weight, breed, temperament, and health status. The following tables provide a summary of recommended dosages and pharmacokinetic parameters.

Table 1: Recommended Acepromazine Dosages for Premedication in Canines

| Route of Administration | Dosage Range | Notes |

| Oral (PO) | 0.25 - 1.0 mg/lb (0.55 - 2.2 mg/kg)[2][4] | Higher variability in absorption and onset. |

| Intramuscular (IM) | 0.01 - 0.1 mg/lb (0.02 - 0.2 mg/kg)[5] | A common and reliable route for premedication. |

| Subcutaneous (SC) | 0.01 - 0.1 mg/lb (0.02 - 0.2 mg/kg)[1] | Slower onset compared to IM or IV routes. |

| Intravenous (IV) | 0.01 - 0.025 mg/lb (0.02 - 0.05 mg/kg)[11] | Rapid onset; should be administered slowly. Use lower end of the dose range. |

Note: It is often recommended not to exceed a total dose of 1-3 mg per patient, especially in larger breeds which may be more sensitive.[5][11]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Route |

| Onset of Action | 30 - 60 minutes[9] | Oral |

| 10 - 15 minutes[12] | IV/IM | |

| Duration of Effect | 4 - 8 hours (can be up to 24 hours in some animals)[3][9] | All routes |

| Primary Side Effects | Hypotension, bradycardia, hypothermia[9][13] | All routes |

Experimental Protocols

This section outlines a detailed protocol for the administration of acepromazine as a premedication agent in a canine surgical model.

4.1 Materials

-

Acepromazine maleate injectable solution (e.g., 10 mg/mL)[5]

-

Acepromazine maleate tablets (e.g., 10 mg, 25 mg)[13]

-

Sterile syringes and needles

-

Canine scale

-

Stethoscope

-

Blood pressure monitor (Doppler or oscillometric)

-

Thermometer

-

IV catheter and fluids (for supportive care if needed)

4.2 Animal Selection and Preparation

-

Health Assessment: Perform a thorough physical examination to ensure the canine is healthy. Pay close attention to cardiovascular, liver, and renal function. Acepromazine should be used with extreme caution in animals with pre-existing heart disease, liver impairment, or those in shock.[2][9]

-

Breed Considerations: Be aware of breed sensitivities. Boxers, Greyhounds, and giant breeds may be particularly sensitive to the hypotensive and sedative effects of acepromazine and may require a lower dose.[9] Conversely, terrier breeds may require higher doses.[9] Dogs with the MDR1 (ABCB1) gene mutation may also exhibit increased sensitivity.[3][8]

-

Fasting: Fast the animal for 8-12 hours prior to premedication to reduce the risk of vomiting and aspiration, although acepromazine itself has antiemetic properties.[5] Water can be provided until 2-4 hours before the procedure.

4.3 Dosage Calculation and Administration

-

Weigh the Animal: Obtain an accurate body weight.

-

Calculate the Dose: Using the dosages in Table 1, calculate the required dose based on the chosen route of administration. For debilitated, geriatric, or sensitive breeds, start with the lowest dose in the recommended range.

-

Administration:

-

Intramuscular (IM): Draw up the calculated volume of acepromazine into a sterile syringe. Inject into a large muscle mass, such as the epaxial (lumbar) or quadriceps muscles.

-

Intravenous (IV): For IV administration, dilute the calculated dose with sterile saline or water for injection. Administer slowly over 1-2 minutes through a pre-placed IV catheter, monitoring for any immediate adverse reactions.

-

-

Allow for Onset: Place the animal in a quiet, calm environment to allow the sedative effects to develop. This typically takes 10-15 minutes for injectable routes.[12]

4.4 Monitoring

-

Baseline Measurements: Record baseline heart rate, respiratory rate, blood pressure, and temperature before administration.

-

Post-Administration Monitoring: Continuously monitor vital signs every 5-10 minutes after administration until the animal is stable and anesthetized for the surgical procedure.

-

Sedation Score: Assess the level of sedation using a standardized scoring system (e.g., a scale from 0=no sedation to 4=profound sedation/recumbency).

-

Adverse Effects: Be vigilant for signs of profound hypotension (pale gums, weak pulse), severe bradycardia, or excessive CNS depression. Have supportive care, such as IV fluids, readily available.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the premedication protocol.

References

- 1. Acepromazine | VCA Animal Hospitals [vcahospitals.com]

- 2. kingsdale.com [kingsdale.com]

- 3. Acepromazine for Dogs | PetMD [petmd.com]

- 4. Acepromazine Maleate Tablets 25 mg [dailymed.nlm.nih.gov]

- 5. Acepromazine (PromAce®, Aceproject® ) for Dogs and Cats [petplace.com]

- 6. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 7. What is the mechanism of Acepromazine? [synapse.patsnap.com]

- 8. Acepromazine - Wikipedia [en.wikipedia.org]

- 9. Acepromazine Maleate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]

- 10. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 11. bsavalibrary.com [bsavalibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. goodrx.com [goodrx.com]

Application Notes and Protocols: Acepromazine in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acepromazine is a phenothiazine derivative commonly utilized in veterinary medicine as a sedative, tranquilizer, and antiemetic.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, which leads to sedation, muscle relaxation, and a reduction in spontaneous activity.[2] Acepromazine also exhibits antagonistic effects on α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors, contributing to its broad pharmacological profile, including potential hypotension and anticholinergic effects.[1]

While widely used for its potent sedative properties, the application of acepromazine in rodent behavioral mazes designed to assess anxiety, learning, or memory is not straightforward. Its significant sedative and motor-impairing effects can act as confounding factors in tests that rely on locomotion and exploration, such as the Elevated Plus Maze (EPM) or the Morris Water Maze (MWM). Some veterinary sources suggest that acepromazine, when used alone, may even worsen anxiety rather than alleviate it.[3] Therefore, its use in these paradigms is often limited to assessing the impact of sedation on performance or as a pre-anesthetic agent, rather than as a primary tool for studying anxiolytic or cognitive effects. Researchers should carefully consider dose selection to minimize profound sedation that could invalidate behavioral endpoints.

Mechanism of Action: Signaling Pathways

Acepromazine exerts its effects by blocking several key postsynaptic receptors in the central nervous system. The primary sedative and antipsychotic effects are attributed to its potent antagonism of dopamine D2 receptors. Concurrently, its blockade of α1-adrenergic receptors can lead to vasodilation and a drop in blood pressure. Antagonism of H1 histamine receptors contributes to its sedative and antiemetic properties, while the blockade of muscarinic receptors is responsible for anticholinergic side effects.

Data Presentation: Acepromazine in Rodent Maze Studies

The following table summarizes quantitative data from a study investigating the effects of acepromazine on the behavior of rats in the Elevated Plus Maze. It is important to note that this study was conducted in a limbic epileptic rat model, and the effects may differ in healthy, non-epileptic rodents.

| Study / Model | Species / Sex | Drug / Dosage | Route | Maze Type | Key Behavioral Findings |

| Redmon et al. (2014) / Limbic Epileptic Model | Rat (Sprague-Dawley) / Male | Acepromazine / 3.0 mg/kg | i.p. | Elevated Plus Maze | Significantly decreased time spent in open arms compared to non-seized control and ketamine-treated epileptic rats.[4] |

| Significantly decreased frequency of entries into open arms compared to non-seized control and ketamine-treated epileptic rats.[4] | |||||

| Showed marked deficits on all learning and behavioral measures tested.[4] |

Experimental Workflow

The following diagram outlines a typical workflow for a rodent behavioral study involving the administration of acepromazine prior to maze testing.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Assessing Sedative Effects

The EPM is used to assess anxiety-like behavior in rodents.[5] This protocol is adapted to evaluate the impact of acepromazine-induced sedation on exploratory activity and anxiety-related parameters.

1. Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.[5]

-

The maze should be placed in a dimly lit, quiet room.

-

A video camera is mounted above the maze to record the sessions for later analysis.

2. Animals:

-

Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Animals should be acclimatized to the housing facility for at least one week and habituated to the testing room for 2-3 days prior to the experiment.

3. Drug Preparation and Administration:

-

Prepare a stock solution of acepromazine maleate in sterile saline (0.9%).

-

Dosage Consideration: Due to potent sedative effects, start with low doses (e.g., 0.5 - 1.0 mg/kg for mice/rats) to avoid complete immobilization. A higher dose of 5 mg/kg has been used in mice for non-survival procedures where profound sedation was required.[6][7]

-

Administer the selected dose of acepromazine or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Allow for a pre-treatment interval of 30-60 minutes in the home cage before testing.[3]

4. Experimental Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.[5]

-

Start the video recording and allow the animal to explore the maze for a 5-minute session.[5]

-

After 5 minutes, gently remove the animal and return it to its home cage.

-

Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.

5. Data Analysis:

-

Primary Measures:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms (an entry is typically defined as all four paws entering an arm).

-

-

Locomotor Activity Measure:

-

Total number of arm entries (open + closed) to assess general motor activity.

-

-

Expected Outcome: Acepromazine is expected to cause a dose-dependent decrease in the total number of arm entries due to sedation. It may also decrease the time and entries into the open arms as a function of reduced overall exploration rather than a specific anxiogenic effect.

Protocol 2: Morris Water Maze (MWM) for Assessing Sedative Effects on Spatial Learning

The MWM is a test of hippocampal-dependent spatial learning and memory.[8] This protocol assesses how acepromazine's sedative properties interfere with the acquisition of this task.

1. Apparatus:

-

A large circular pool (90-120 cm diameter) filled with water made opaque with non-toxic white paint or non-fat dry milk.[8]

-

Water temperature should be maintained at 21-24°C.[3]

-

A small escape platform submerged 1 cm below the water's surface.[8]

-

The pool should be located in a room with various prominent, stable visual cues on the walls.[8]

-

A video tracking system (e.g., ANY-maze, EthoVision) to record the swim path, latency, and other parameters.

2. Animals:

-

Adult mice or rats. Certain strains may perform better than others, so this should be considered during experimental design.[8]

-

Acclimatize and habituate animals as described in the EPM protocol.

3. Drug Preparation and Administration:

-

Prepare and administer acepromazine as described in the EPM protocol.

-

Dosage Caution: Extreme caution is required with dosage selection. Sedation can impair swimming ability and increase the risk of drowning. Very low doses (e.g., <0.5 mg/kg) should be trialed first. The experimenter must be prepared to rescue the animal if it shows signs of distress or inability to swim.

-

Administer the drug 30-60 minutes prior to the first trial of each daily session.

4. Experimental Procedure (Acquisition Phase):

-

Conduct testing for 4-5 consecutive days, with 4 trials per day.

-

For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random start positions.

-

Allow the animal a maximum of 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.

-

Remove the animal, dry it with a towel, and place it in a warmed holding cage during the inter-trial interval (10-15 minutes).

-

The platform location remains constant throughout the acquisition phase.

5. Data Analysis:

-

Primary Measures:

-

Escape Latency: Time taken to find the hidden platform.

-

Path Length: The distance the animal swam to reach the platform.

-

Swim Speed: To assess motor impairment.

-

-

Expected Outcome: Acepromazine is expected to dose-dependently increase escape latency and path length due to impaired motor function and cognitive processing. A significant decrease in swim speed would be a direct indicator of sedation and a confounding variable for interpreting learning deficits. A probe trial (platform removed) is likely not informative as performance would be heavily influenced by the drug's motor effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. wwwi.vef.hr [wwwi.vef.hr]

- 3. Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. researchgate.net [researchgate.net]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. news-medical.net [news-medical.net]

Application Notes and Protocols for Acepromazine-Ketamine Anesthesia in Rabbits

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of an acepromazine-ketamine combination for anesthesia in rabbits. The information is compiled to assist researchers in planning and executing studies that require chemical restraint or surgical anesthesia in this species.

Introduction

The combination of acepromazine and ketamine is a commonly utilized injectable anesthetic regimen in rabbits. Acepromazine, a phenothiazine tranquilizer, provides sedation and muscle relaxation, while ketamine, a dissociative anesthetic, induces a state of catalepsy and analgesia.[1] This combination aims to leverage the synergistic effects of both drugs to produce a smoother induction and recovery from anesthesia compared to ketamine alone.[1] Rabbits are known to be sensitive to anesthesia, making the choice of appropriate agents and protocols critical for experimental success and animal welfare.[1]

Data Presentation

The following tables summarize quantitative data on the use of acepromazine-ketamine and related anesthetic combinations in rabbits, compiled from various studies.

Table 1: Dosages and Administration Routes for Acepromazine-Ketamine Combinations

| Acepromazine Dose (mg/kg) | Ketamine Dose (mg/kg) | Route of Administration | Notes | Reference(s) |

| 1 | 35 | IM | Combined with 5 mg/kg Xylazine for surgical anesthesia. | [2] |

| 0.75 | 20-35 | IM | Combined with 3 mg/kg Xylazine. Acepromazine and xylazine are injected first, followed by ketamine in a different muscle. | [3] |

| 5 | 75 | IM | Acepromazine given 30 minutes prior to ketamine. | [1] |

| 5 | 75 | SC | Acepromazine given 30 minutes prior to ketamine. | [1] |

| 1-5 | 50-75 | IM | Induction of anesthesia. | [4] |

| 0.5-1 | 40 | IM | --- | [5] |

| 5 | 75 | IM | --- | [6] |

| 1 | 35 | IM | Combined with 5 mg/kg Xylazine. | [7][8] |

Table 2: Anesthetic Timelines for Acepromazine-Ketamine Combinations

| Acepromazine Dose (mg/kg) | Ketamine Dose (mg/kg) | Route | Induction Time (min) | Duration of Recumbency/Anesthesia (min) | Time to Standing/Recovery (min) | Reference(s) |

| 5 | 75 | IM | 2.0 ± 0.2 | 102.5 ± 34.8 | 53.7 ± 35.4 | [1] |

| 5 | 75 | SC | 3.2 ± 0.3 | 89.5 ± 24.0 | 42.0 ± 2.01 | [1] |

| 5 | 75 | IM | 2.6 ± 0.3 | 169.9 ± 3.0 | 26.6 ± 1.7 | [6] |

| Not Specified | 75 (with promazine) | IM | 9 | 49-61 | 22-33 | [9] |

| 1 (with Xylazine) | 35 (with Xylazine) | IM | 3.5 | 60-120 (surgical anesthesia) | --- | [10] |

Table 3: Physiological Effects of Acepromazine-Ketamine Combinations

| Acepromazine Dose (mg/kg) | Ketamine Dose (mg/kg) | Heart Rate (beats/min) | Respiratory Rate (breaths/min) | Rectal Temperature (°C) | Reference(s) |

| 5 | 75 | 190.8 ± 1.3 to 202.8 ± 1.9 | 80.8 ± 6.2 to 137.0 ± 4.3 | 39.6 ± 0.1 to 40.2 ± 0.0 | [6] |

| 5 | 75 (IM) | 191.0 ± 28.9 (initial) | 65.2 ± 33.2 (initial) | 38.6 ± 0.3 (initial) | [11] |

| 5 | 75 (SC) | Not Reported | 77.7 ± 51.3 (initial) | 39.2 ± 0.2 (initial) | [11] |

Experimental Protocols

The following are detailed methodologies for the administration of an acepromazine-ketamine anesthetic combination in rabbits.

Pre-Anesthetic Preparation

-

Animal Assessment: Perform a thorough physical examination and obtain an accurate body weight.[3]

-

Fasting: Withhold food for 1-2 hours prior to anesthesia to reduce the risk of aspiration. Water should not be withheld.[3]

-

Environment: Ensure a quiet and calm environment to minimize stress in the animal.[7] Premedication can be administered in the rabbit's familiar surroundings.[7]

Anesthetic Administration Protocol (Intramuscular)

This protocol is based on a combination of acepromazine at 5 mg/kg and ketamine at 75 mg/kg administered intramuscularly.[1][6]

-

Drug Preparation:

-

Calculate the required volume of acepromazine (e.g., 10 mg/mL formulation) based on the rabbit's body weight.

-

Calculate the required volume of ketamine (e.g., 100 mg/mL formulation) based on the rabbit's body weight.

-

-

Administration:

-

Administer the calculated dose of acepromazine via intramuscular injection into a large muscle mass, such as the quadriceps or lumbar muscles.

-

Wait for a period of 30 minutes to allow for adequate sedation.[1]

-

Administer the calculated dose of ketamine via intramuscular injection into a different muscle mass to avoid tissue irritation.[3]

-

-

Monitoring:

-

Continuously monitor the rabbit for the loss of the righting reflex to determine the time of induction.[1][6]

-

Once recumbent, place the animal in a comfortable position (e.g., sternal or lateral recumbency).[11]

-

Apply ophthalmic ointment to both eyes to prevent corneal drying.[3]

-

Monitor vital signs including heart rate, respiratory rate, and rectal temperature at regular intervals (e.g., every 10 minutes).[1]

-

Assess anesthetic depth by checking for the absence of the pedal withdrawal reflex.[6]

-

Post-Anesthetic Care

-

Thermoregulation: Keep the animal warm during and after the procedure using a heat source such as a heating pad or circulating warm water blanket, as hypothermia is a common side effect.[3][10]

-

Recovery Monitoring: Continue to monitor the rabbit until it has fully recovered and is able to maintain sternal recumbency.[1]

-

Analgesia: Provide post-operative analgesia as required for the experimental procedure.

-

Rehydration and Nutrition: Provide warm subcutaneous fluids (e.g., Lactated Ringer's solution) at the end of the procedure to aid in recovery.[7] Offer food as soon as the animal is fully awake to promote gastrointestinal motility.[7]

Visualizations

Experimental Workflow

Caption: Workflow for acepromazine-ketamine anesthesia in rabbits.

Simplified Signaling Pathway

Caption: Primary mechanisms of acepromazine and ketamine.

References

- 1. scispace.com [scispace.com]

- 2. Anestethic agents [medirabbit.com]

- 3. mcgill.ca [mcgill.ca]

- 4. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]

- 5. Preanesthetic agents [medirabbit.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. cm.nus.edu.sg [cm.nus.edu.sg]

- 8. researchgate.net [researchgate.net]

- 9. Anesthesia in the rabbit using a combination of ketamine and promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. researchgate.net [researchgate.net]

Acepromazine for Motion Sickness in Animal Transport for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acepromazine for managing motion sickness in laboratory animals during transport. This document includes detailed protocols, quantitative data, and visualizations to guide researchers in the safe and effective application of this phenothiazine tranquilizer.

Introduction

Transporting laboratory animals is a critical component of biomedical research, yet it can induce significant stress and motion sickness, potentially compromising animal welfare and experimental outcomes. Motion sickness, characterized by nausea, vomiting, and associated distress, arises from a conflict between the visual, vestibular, and proprioceptive systems.[1][2] Acepromazine maleate, a phenothiazine derivative, is a neuroleptic agent with sedative and antiemetic properties, making it a candidate for mitigating motion sickness during animal transport.[3][4] It acts primarily as a dopamine D2 receptor antagonist in the central nervous system.[4][5]

While effective in reducing vomiting and inducing calmness, the use of acepromazine for travel is a subject of debate due to its potential side effects, such as hypotension and, rarely, paradoxical excitement.[6][7] Therefore, careful consideration of the dosage, route of administration, and animal species is crucial.

Mechanism of Action

Acepromazine's antiemetic effects are primarily attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center of the brainstem.[8][9] The CTZ is a critical area for detecting emetic stimuli in the blood. By blocking D2 receptors, acepromazine reduces the excitability of these neurons, thereby suppressing the vomiting reflex.

Furthermore, acepromazine's sedative properties, resulting from its effects on the central nervous system, can help reduce the anxiety and stress associated with transportation, which can be contributing factors to motion sickness.[4]

Quantitative Data on Acepromazine Administration

The following tables summarize recommended dosages and reported efficacy of acepromazine for motion sickness and sedation in various animal species. It is imperative to note that dosages should be individualized, and the lowest effective dose should always be used.

| Species | Route of Administration | Dosage for Motion Sickness/Sedation | Onset of Action | Duration of Action | Notes |

| Dog | Oral (PO) | 0.5 - 2.2 mg/kg[4] | 45-60 minutes[3] | 4-8 hours[10] | Dose may need to be repeated as required.[6] Not to exceed a total dose of 3 mg in larger breeds.[11] |

| Intramuscular (IM) | 0.025 - 0.1 mg/kg[3] | 10-15 minutes | 4-6 hours[3] | ||

| Intravenous (IV) | 0.01 - 0.05 mg/kg[3] | Rapid | 4-6 hours[3] | Administer slowly. | |

| Cat | Oral (PO) | 1.1 - 2.2 mg/kg[3] | 45-60 minutes | 4-8 hours | |

| Intramuscular (IM) | 0.05 - 0.1 mg/kg[11] | 10-15 minutes | 4-6 hours | ||

| Pig | Intramuscular (IM) | 0.03 - 0.1 mg/kg[8] | 15-30 minutes | Variable | Used to prevent motion sickness during transport.[5] |

| Goat | Intramuscular (IM) | 0.05 - 0.1 mg/kg | 15-30 minutes | Variable | A commercial anti-motion sickness medication significantly reduced nausea-like behavior in transported goats.[12] |

Table 1: Recommended Dosages of Acepromazine for Motion Sickness and Sedation

| Study Species | Transport Method | Acepromazine Dose | Key Findings | Reference |